Thieno[3,2-b]pyridin-5-amine
Description
Significance of Fused Heterocyclic Systems in Modern Medicinal Chemistry and Materials Science
Fused heterocyclic compounds, which consist of two or more fused rings with at least one being a heterocyclic ring, are fundamental building blocks in medicinal chemistry and materials science. airo.co.in Their rigid, planar structures and unique electronic properties make them ideal scaffolds for the development of novel therapeutic agents and functional materials. ijpsr.comigi-global.com In medicinal chemistry, these systems are prized for their ability to interact with a wide range of biological targets with high specificity and potency, leading to their use in treatments for cardiovascular and central nervous system diseases, as well as their application as anti-inflammatory, antiviral, and antitumor agents. igi-global.comirma-international.orgresearchgate.net The fusion of different ring systems allows for the fine-tuning of electronic and steric properties, which is crucial for optimizing interactions with biological targets. irma-international.org
In the realm of materials science, the electronic characteristics of fused heterocycles are exploited in the design of organic electronics. cymitquimica.com Their ability to be functionalized allows for the modulation of their photophysical properties, making them suitable for applications such as fluorescent probes. acs.org
Overview of Thienopyridine Isomers and their Unique Annulation Modes (e.g., Thieno[3,2-b] vs. Thieno[2,3-b])
Thienopyridines can exist in several isomeric forms, depending on the mode of fusion between the thiophene (B33073) and pyridine (B92270) rings. researchgate.netresearchgate.net There are six possible isomers: thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine (B153574), thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. researchgate.netigi-global.com The arrangement of the sulfur and nitrogen atoms within the fused system significantly influences the compound's electronic distribution, dipole moment, and, consequently, its chemical reactivity and biological activity. igi-global.com
The most extensively studied isomers are the thieno[2,3-b] and thieno[3,2-b] systems. researchgate.netacs.org The thieno[2,3-b]pyridine scaffold, for instance, is a key component in a variety of biologically active compounds with activities including anti-inflammatory, antidepressant, and antitumor effects. researchgate.netigi-global.com In contrast, the thieno[3,2-b]pyridine isomer has its own distinct set of properties and applications. For example, the π-electron contribution to the dipole moment is greatest for thieno[3,2-b]pyridine (1.65 D) compared to thieno[2,3-b]pyridine (0.39 D), which can affect their interactions with biological targets. igi-global.com
| Isomer | Annulation Mode | Key Characteristics |
| Thieno[2,3-b]pyridine | Fusion at the 'b' face of thiophene | Well-studied; forms the core of many bioactive compounds. researchgate.netigi-global.com |
| Thieno[3,2-b]pyridine | Fusion at the 'b' face of thiophene | Possesses a larger dipole moment compared to the [2,3-b] isomer. igi-global.com |
| Thieno[2,3-c]pyridine | Fusion at the 'c' face of thiophene | Less common than 'b' fused isomers. researchgate.net |
| Thieno[3,2-c]pyridine | Fusion at the 'c' face of thiophene | Explored for various biological activities. ontosight.aiacs.org |
| Thieno[3,4-b]pyridine | Fusion at the 'b' face of thiophene | Less stable and less studied compared to other isomers. irma-international.orgigi-global.com |
| Thieno[3,4-c]pyridine | Fusion at the 'c' face of thiophene | Less stable and less studied compared to other isomers. irma-international.orgigi-global.com |
Importance of the Amine Functionality at the 5-Position of the Thieno[3,2-b]pyridine Scaffold
The presence and position of functional groups on the thienopyridine scaffold are critical determinants of a molecule's properties. An amine group at the 5-position of the thieno[3,2-b]pyridine core, creating Thieno[3,2-b]pyridin-5-amine, is of particular significance. The basicity of the pyridine nitrogen is influenced by substituents; electron-withdrawing groups decrease basicity, while electron-donating groups can increase it, especially at the 4-position (para to the nitrogen). abertay.ac.uk
In the context of medicinal chemistry, the amine group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. mdpi.com Research on related thieno[2,3-b]pyridine derivatives has shown that a primary amine at the 3-position is crucial for potent anti-proliferative activity, suggesting that functionalization of this group leads to a significant loss of efficacy. mdpi.com This highlights the critical role that the position and nature of the amine group play in the biological activity of thienopyridines. The amine group in this compound can also serve as a key synthetic handle, allowing for the facile introduction of various substituents to explore structure-activity relationships and develop new derivatives with tailored properties. sci-hub.box
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVXXFGBNUEIES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502263 | |
| Record name | Thieno[3,2-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73010-06-7 | |
| Record name | Thieno[3,2-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Thieno 3,2 B Pyridin 5 Amine and Its Functionalized Derivatives
Approaches to the Thieno[3,2-b]pyridine (B153574) Core Structure
The construction of the fused thieno[3,2-b]pyridine system is the foundational step in the synthesis of its derivatives. Various methodologies have been developed to assemble this bicyclic heterocycle, primarily by constructing the thiophene (B33073) ring onto a pre-existing pyridine (B92270) moiety.
Construction of the Thiophene Ring Annulated to the Pyridine Moiety
Several synthetic routes have been established for the annulation of a thiophene ring to a pyridine precursor. One common approach involves the reaction of substituted pyridines with sulfur-containing reagents. For instance, the Thorpe-Ziegler cyclization of S-alkylated 3-cyanopyridine-2(1H)-thiones can yield the thieno[2,3-b]pyridine (B153569) scaffold, a related isomer, and similar principles can be adapted for the [3,2-b] isomer. nih.gov Another effective method starts from 3-aminothiophene-2-carboxylates, which can undergo condensation and subsequent acid-mediated cyclization to form the thieno[3,2-b]pyridine core.
A versatile one-pot procedure for generating thieno[3,2-d]pyrimidines, which share a related core, has been developed via C-H activation at the C-2 position of a thiophene precursor, highlighting the utility of such methods in constructing fused heterocyclic systems. Current time information in Bangalore, IN.
Strategies for Regioselective Functionalization of the Core
Once the thieno[3,2-b]pyridine core is assembled, its regioselective functionalization is crucial for introducing desired substituents and modulating biological activity. The inherent electronic properties of the bicyclic system, with the electron-deficient pyridine ring and the electron-rich thiophene ring, often guide the selectivity of these reactions.
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization. The nitrogen atom in the pyridine ring can direct lithiation to adjacent positions, allowing for the introduction of various electrophiles. abertay.ac.uk For example, treatment with lithium diisopropylamide (LDA) at low temperatures can lead to selective metalation, and subsequent quenching with electrophiles provides access to a range of substituted derivatives. abertay.ac.uk
Palladium-catalyzed cross-coupling reactions are also extensively used for the functionalization of the thieno[3,2-b]pyridine scaffold. Halogenated derivatives, such as 7-chlorothieno[3,2-b]pyridine, are valuable precursors that can undergo nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination to introduce aryl, alkynyl, and amino groups at specific positions. mdpi.com The electron-withdrawing nature of a chloro substituent can activate the ring for SNAr, particularly at positions adjacent to the sulfur atom.
Direct C-H activation/arylation offers a more atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials. Palladium catalysts have been successfully employed for the direct arylation at various positions of the thieno[3,2-b]pyridine ring system, with the regioselectivity often being controlled by the choice of catalyst, ligands, and reaction conditions. Current time information in Bangalore, IN.
Introduction and Derivatization of the 5-Amino Group
The 5-amino group is a key functional handle for further derivatization and is often essential for the biological activity of thieno[3,2-b]pyridine-based compounds. Its introduction can be achieved through direct or indirect methods.
Direct Amination Methodologies
Direct amination of the thieno[3,2-b]pyridine core at the 5-position is a desirable synthetic step. While specific examples for the direct C5-amination of thieno[3,2-b]pyridine are not prevalent in the reviewed literature, the principles of nucleophilic aromatic substitution on pyridine and related heterocycles suggest a plausible route. The reaction of a 5-halo-thieno[3,2-b]pyridine, such as 5-chlorothieno[3,2-b]pyridine, with ammonia (B1221849) or an amine nucleophile could potentially yield the corresponding 5-amino derivative. Such SNAr reactions are common for halopyridines, particularly when the ring is activated by the fused thiophene moiety. youtube.com The reaction often requires heating and is facilitated by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate. youtube.com
Synthesis of 5-Carboxamide Derivatives
A more established indirect route to introduce a nitrogen-containing substituent at the 5-position is through the synthesis and subsequent manipulation of 5-carboxamide derivatives.
The synthesis of thieno[3,2-b]pyridine-5-carboxylic acid is a critical step towards obtaining 5-carboxamide derivatives. This precursor is commonly prepared through the hydrolysis of a corresponding nitrile or ester. For instance, refluxing a 5-carbonitrile derivative with a strong acid like concentrated HCl can effectively yield the carboxylic acid. Similarly, ester intermediates at the 5-position can be hydrolyzed under either acidic or basic conditions to afford the desired carboxylic acid.
Once the thieno[3,2-b]pyridine-5-carboxylic acid is obtained, it can be converted into a more reactive species, such as an acid chloride, typically using reagents like phosphorus oxychloride or thionyl chloride. This activated intermediate is then reacted in situ with a variety of primary or secondary amines to generate a diverse library of 5-carboxamide derivatives. mdpi.comnih.gov This two-step sequence provides a reliable and versatile method for the synthesis of a wide range of N-substituted thieno[3,2-b]pyridine-5-carboxamides. mdpi.comnih.gov
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-Methylthiopyridine | 1. BuLi-LiDMAE, Br2; 2. Sonogashira coupling; 3. Halogenocyclization | Thieno[3,2-b]pyridine derivative | Current time information in Bangalore, IN. |
| 3-Amino-5-substituted thiophene-2-carboxylate | Condensation with DMF-DMA, then acid-mediated cyclization | Thieno[3,2-b]pyridine-5-carboxylate derivative | |
| 7-Chlorothieno[3,2-b]pyridine | Amines, thiols, or alkoxides | 7-Substituted thieno[3,2-b]pyridine | |
| Thieno[3,2-b]pyridine-5-carbonitrile | Concentrated HCl, reflux | Thieno[3,2-b]pyridine-5-carboxylic acid | |
| Thieno[3,2-b]pyridine-5-carboxylic acid | 1. POCl3; 2. Amine | Thieno[3,2-b]pyridine-5-carboxamide | mdpi.comnih.gov |
| 5-Halo-thieno[3,2-b]pyridine (proposed) | Ammonia or amine, heat | Thieno[3,2-b]pyridin-5-amine | youtube.com |
Amide Formation Reactions
The primary amine at the 5-position of the thieno[3,2-b]pyridine scaffold can readily undergo acylation to form the corresponding amides. This transformation is a common strategy for derivatizing the core structure. For instance, reacting 3-aminothieno[2,3-b]pyridine-2-carboxamides, an isomeric system, with chloroacetyl chloride in boiling toluene (B28343) or benzene (B151609) yields the corresponding 3-(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides. sciforum.net This type of reaction is fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
Similarly, the synthesis of N-acyl derivatives of a related thieno[3,2-c]pyrazol-3-amine scaffold has been demonstrated. The reaction of 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine with various acyl chlorides or sulfonyl chlorides in pyridine at elevated temperatures produces the corresponding amide or sulfonamide intermediates. nih.gov These examples highlight a general principle applicable to the this compound core, where the 5-amino group serves as a nucleophile for reaction with activated carboxylic acid derivatives.
Table 1: Examples of Amide Formation on Related Thienopyridine Scaffolds
| Starting Material | Reagent | Conditions | Product Type |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Chloroacetyl chloride | Toluene or Benzene, Reflux | 3-(Chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides sciforum.net |
| 5-Bromo-1H-thieno[3,2-c]pyrazol-3-amine | Acyl chlorides | Pyridine, 110 °C | N-Acyl-thieno[3,2-c]pyrazol-3-amine derivatives nih.gov |
| 5-Bromo-1H-thieno[3,2-c]pyrazol-3-amine | Propane-1-sulfonyl chloride | Pyridine, 110 °C | N-Sulfonyl-thieno[3,2-c]pyrazol-3-amine derivatives nih.gov |
Palladium-Catalyzed Coupling Reactions for 5-Substituted Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of the thieno[3,2-b]pyridine scaffold, including the introduction of the 5-amino group or other substituents at this position. These reactions typically involve the coupling of a halo-thienopyridine with a suitable partner.
The Suzuki-Miyaura coupling is widely used to form carbon-carbon bonds. This reaction can be applied to couple a 5-halo-thieno[3,2-b]pyridine with various aryl or heteroaryl boronic acids. nih.govrsc.org For example, the Suzuki coupling of 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine derivatives with pyridylboronic acids, catalyzed by Pd(dppf)Cl₂, successfully yields the corresponding 5-pyridyl derivatives. nih.gov This strategy allows for the introduction of diverse aromatic systems at the 5-position.
The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds and can be used to directly install the 5-amino group. libretexts.org This reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., 5-bromo-thieno[3,2-b]pyridine) with an amine. libretexts.orgnih.gov Research groups have successfully applied Buchwald-Hartwig C-N couplings to functionalize the pyridine ring of thieno[3,2-b]pyridine systems. researchgate.net This method is advantageous as it often tolerates a wide range of functional groups. libretexts.org
Table 2: Palladium-Catalyzed Reactions for Functionalizing the Thienopyridine Core
| Reaction Type | Substrates | Catalyst/Reagents | Product |
| Suzuki-Miyaura Coupling | 5-Bromo-thieno[3,2-c]pyrazole, Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Aryl-thieno[3,2-c]pyrazole nih.gov |
| Suzuki-Miyaura Coupling | 2,3,5-Trichloropyridine (B95902), Phenylboronic acid | Pd(OAc)₂, Na₂CO₃ | 3,5-Dichloro-2-phenylpyridine nih.gov |
| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium complex, Base (e.g., NaOt-Bu, LHMDS) | Aryl Amine libretexts.orgnih.gov |
| Buchwald-Hartwig Amination | Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, Aryl/heteroarylamines | Palladium catalyst | 6-[(Hetero)arylamino]thieno[3,2-b]pyridines researchgate.net |
General Synthetic Principles for Thieno[3,2-b]pyridine Scaffolds Applicable to 5-Amine Synthesis
The construction of the thieno[3,2-b]pyridine core, a necessary precursor for this compound, is governed by several key synthetic strategies. These principles involve the careful selection of starting materials, the choice between linear multi-step or convergent one-pot procedures, and the specific cyclization reactions used to form the fused heterocyclic system.
Utilization of Easily Accessible Starting Materials
The synthesis of the thieno[3,2-b]pyridine scaffold typically begins from readily available and functionalized thiophene or pyridine precursors. A common and effective approach is to start with substituted 3-aminothiophenes. researchgate.net For example, methyl 3-aminothiophene-2-carboxylates can be used as a foundation to build the adjoining pyridine ring. researchgate.net
Alternatively, syntheses can commence from a pyridine ring. The reaction of 3-halo-2-cyanomethylpyridines with reagents like phenyl isothiocyanate or carbon disulfide can be used to construct the fused thiophene ring. Another strategy involves the reaction of 2,3,5-trichloropyridine with arylboronic acids as a starting point for further functionalization. nih.gov
Multi-step and One-pot Synthetic Procedures
Both multi-step and one-pot procedures are employed in the synthesis of thieno[3,2-b]pyridines. Multi-step syntheses offer precise control over the introduction of functional groups. These linear sequences often involve the initial synthesis of a functionalized thiophene or pyridine, followed by subsequent reactions to build the second ring and modify substituents. researchgate.net
In contrast, one-pot and multicomponent reactions offer efficiency by combining several transformations into a single operation, avoiding the isolation of intermediates. researchgate.net A two-step, one-pot procedure has been developed involving a Sonogashira coupling followed by treatment with sodium sulfide (B99878) to form the thienopyridine ring system. researchgate.net Another approach utilizes a cascade heterocyclization of easily accessible reagents to consecutively form the thiophene and then the pyridine ring in the presence of a basic catalyst.
Cyclization Reactions for Ring System Formation
The critical step in forming the scaffold is the cyclization reaction that creates the fused bicyclic system. The specific cyclization strategy depends on the precursor used.
Building the Pyridine Ring onto a Thiophene: When starting with a 3-aminothiophene derivative, intramolecular cyclization is a common method. For example, heating 3-aminothiophen-2-yl substrates with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can induce cyclization to form the thieno[3,2-b]pyridine ring.
Building the Thiophene Ring onto a Pyridine: When starting from a pyridine derivative, the thiophene ring is often formed through cyclization involving a sulfur-containing reagent. A notable method is the reaction of a 2-chloro-3-alkynyl pyridine with a sulfur source like sodium sulfide (Na₂S), which leads to the formation of the fused thiophene ring. researchgate.net This type of reaction efficiently constructs the thieno[3,2-b]pyridine core.
Biological Activity and Pharmacological Potential of Thieno 3,2 B Pyridin 5 Amine Derivatives
Applications in Neuropharmacology
The thieno[3,2-b]pyridine (B153574) scaffold has proven to be a versatile platform for the design of potent and selective modulators of various neurological targets. Research has primarily focused on its utility in the development of negative allosteric modulators for glutamate (B1630785) receptors, ligands for adenosine (B11128) receptors, and inhibitors of cholinesterases, all of which are implicated in the pathophysiology of neurodegenerative and psychiatric conditions.
Negative Allosteric Modulation of Metabotropic Glutamate Receptor Subtype 5 (mGlu5)
Thieno[3,2-b]pyridine-5-carboxamide derivatives have emerged as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.govacs.org These receptors are considered promising targets for treating various central nervous system disorders, including anxiety, pain, and addiction. acs.org The development of thieno[3,2-b]pyridine-based mGlu5 NAMs has been driven by the need for novel chemotypes with improved pharmacokinetic properties and reduced potential for off-target effects. nih.gov
A significant breakthrough in this area was the identification of 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamides, which demonstrated promising mGlu5 potency. nih.govacs.org For instance, one such compound displayed an hmGlu₅ IC₅₀ of 110 nM and was found to be centrally penetrant. nih.govacs.org These findings spurred further investigation into the thieno[3,2-b]pyridine core as a viable scaffold for developing effective mGlu5 NAMs. nih.gov
Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of thieno[3,2-b]pyridine-based mGlu5 NAMs. nih.gov These studies have systematically explored how modifications to different parts of the molecule affect its interaction with the receptor. A key finding was that the thieno[3,2-b]pyridine core itself is a crucial element for activity. nih.gov
One study highlighted the importance of the bicyclic core for mGlu5 modulation, as truncation to a simple pyridine (B92270) core resulted in a complete loss of activity. acs.org Further research has focused on optimizing the substituents on the thieno[3,2-b]pyridine ring and the carboxamide moiety to enhance potency and drug-like properties. nih.gov
The exploration of different core structures and substituent modifications has provided valuable insights into the chemical features required for potent mGlu5 negative allosteric modulation. Replacing the picolinamide (B142947) core in a previously established series of compounds with the thieno[3,2-b]pyridine core led to a compound with comparable potency (hmGlu₅ IC₅₀ = 61 nM). nih.gov
Further modifications to the thieno[3,2-b]pyridine scaffold have been investigated. Adding a second nitrogen to create a thieno[3,2-d]pyrimidine (B1254671) core resulted in a decrease in potency. nih.gov Similarly, substitutions on the thieno[3,2-b]pyridine ring itself also led to reduced potency. nih.gov Conversely, replacing the thieno[3,2-b]pyridine core with a 1-methyl-1H-pyrrolo[2,3-b]pyridine core yielded a potent mGlu5 NAM (hmGlu₅ IC₅₀ = 93 nM). nih.gov
Table 1: Impact of Core Modifications on mGlu5 NAM Potency
| Compound/Modification | Core Structure | hmGlu₅ IC₅₀ (nM) | Source |
|---|---|---|---|
| 19aB | Thieno[3,2-b]pyridine | 61 | nih.gov |
| 27fA | Thieno[3,2-d]pyrimidine | 1200 | nih.gov |
| 19bA | Substituted Thieno[3,2-b]pyridine | 328 | nih.gov |
| 19cA | Substituted Thieno[3,2-b]pyridine | 357 | nih.gov |
| 19dA | 1-methyl-1H-pyrrolo[2,3-b]pyridine | 93 | nih.gov |
| 19e | 1-methyl-1H-pyrrolo[3,2-b]pyridine | Ineffective | nih.gov |
| 19g | Imidazo[1,2-b]pyridazine | Ineffective | nih.gov |
NMDA Receptor Glycine (B1666218) Site Modulation and Cytoprotective Effects by Related Thienopyridinones
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity, learning, and memory. wikipedia.org Glycine acts as a co-agonist at the NMDA receptor, and its binding is essential for receptor activation. nih.govnih.gov Modulation of the glycine binding site on the NMDA receptor is a therapeutic strategy for various neurological conditions. While direct studies on thieno[3,2-b]pyridin-5-amine are limited, research on related thieno[3,2-b]pyridinone derivatives has shown their potential as anti-mycobacterial agents. nih.gov The structural similarity of these compounds to known NMDA receptor modulators suggests that the thienopyridine scaffold could be explored for its effects on NMDA receptor function and potential cytoprotective effects. uni-frankfurt.de The neuroprotective activity of mGlu5 NAMs, which are structurally related to the compounds discussed, may also be linked to their ability to indirectly modulate NMDA receptor function, thereby reducing excitotoxic neuronal death. ru.nl
Potential in Oncology
The thieno[3,2-b]pyridine nucleus has served as a foundational structure for the development of numerous potent anti-cancer agents. Its derivatives have shown efficacy through various mechanisms, including inhibiting cell proliferation, blocking key signaling pathways mediated by tyrosine kinases, and modulating cellular metabolism.
Anti-proliferative Activity of Related Thieno[3,2-b]pyridine Derivatives
Derivatives of the thienopyridine scaffold have demonstrated significant anti-proliferative effects against a variety of human cancer cell lines. nih.govresearchgate.net For instance, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are noted for their potent activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cells. mdpi.com The introduction of different functional groups, such as benzoyl or secondary benzyl (B1604629) alcohol tethers, has been explored to optimize this activity. mdpi.com Studies have shown that compounds bearing alcohol functionality often have improved efficacy compared to their benzoyl counterparts. mdpi.com Specifically, derivatives with a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring have been found to maximize anti-proliferative effects, with the most potent molecules demonstrating IC50 concentrations in the low nanomolar range (25–50 nM) against HCT116 and MDA-MB-231 cells. mdpi.com Further research into novel pyridinethione and thienopyridine derivatives has identified compounds with promising antitumor activity against hepatocellular (HepG-2) and colon (HCT-116) carcinoma cells, while showing low cytotoxicity in healthy cell lines. semanticscholar.org
Table 1: Anti-proliferative Activity of Selected Thieno[2,3-b]pyridine (B153569) Derivatives
| Compound | Cell Line | IC50 (nM) | Source |
|---|---|---|---|
| 7h | HCT116 | 25-50 | mdpi.com |
| MDA-MB-231 | 25-50 | mdpi.com | |
| 7i | HCT116 | 25-50 | mdpi.com |
| MDA-MB-231 | 25-50 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Tyrosine Kinase Inhibition (e.g., VEGFR-2, c-Met, Src) by Thieno[3,2-b]pyridine Scaffolds
A key mechanism behind the anti-cancer potential of thieno[3,2-b]pyridines is their ability to inhibit protein kinases, which are crucial regulators of cellular processes like proliferation and migration. google.com Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases implicated in tumor growth and angiogenesis. mdpi.com
VEGFR-2 and c-Met Inhibition: A series of thieno[3,2-b]pyridine-based compounds have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met (hepatocyte growth factor receptor). mdpi.comnih.gov These kinases are critical for tumor vascularization and synergistically promote angiogenesis. mdpi.com The designed inhibitors demonstrated potency with IC50 values in the low nanomolar range in vitro and showed significant in vivo activity in various human tumor xenograft models. nih.govnih.gov Further development led to a family of N3-arylmalonamides based on the thieno[3,2-b]pyridine scaffold, which also displayed low nanomolar IC50 values against c-Met and VEGFR2 and proved efficacious in animal models. nih.gov
Src Kinase Inhibition: The non-receptor tyrosine kinase Src is another important target in cancer therapy. mdpi.com Researchers have reported the synthesis of 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles that act as inhibitors of Src kinase activity. mdpi.com
The thieno[3,2-b]pyridine scaffold has proven to be a versatile template for creating highly selective kinase inhibitors, providing a basis for targeting underexplored protein kinases in addition to established oncogenic drivers like VEGFR-2, c-Met, and Src. researchgate.netnih.gov
Modulation of Phospholipid Metabolism through Phosphoinositide Phospholipase C (PI-PLC) Inhibition
Phosphoinositide-specific phospholipase C (PI-PLC) enzymes are crucial components of cellular signaling pathways and have been found to be upregulated in many cancers, making them a plausible anticancer target. mdpi.comallenpress.com Thieno[2,3-b]pyridine derivatives were initially identified as potential PI-PLC inhibitors through virtual screening. researchgate.netresearchgate.net The anti-proliferative activity of these compounds is believed to stem, at least in part, from their interference with phospholipid metabolism via PI-PLC inhibition. mdpi.commdpi.com
Treatment of cancer cells with these thienopyridine derivatives induces distinct morphological changes, including growth restriction, cell rounding, and blebbing of the plasma membrane. mdpi.comresearchgate.net These effects mimic the cellular phenotype observed after the genetic knockdown of PI-PLC, supporting the hypothesis of its inhibition. researchgate.net For example, 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, a putative PI-PLC inhibitor, demonstrated anti-proliferative activity with IC50 values in the low nanomolar range against several breast cancer cell lines and was shown to severely affect the morphology and migration of MDA-MB-231 cells. rsc.org While initially identified as PLC-γ inhibitors, more recent evidence suggests a broader polypharmacology, and their activity does not always correlate with PLC-γ expression, indicating that other targets may also be involved. nih.gov
Role in Pre-mRNA Splicing Modulation for Genetic Disorders (e.g., Familial Dysautonomia)
Familial dysautonomia (FD) is a rare, debilitating neurodegenerative disease caused by a point mutation in the ELP1 gene. nih.govbiorxiv.org This mutation results in a tissue-specific splicing defect, leading to the skipping of exon 20 and a subsequent reduction of functional ELP1 protein, primarily affecting the nervous system. biorxiv.org
One such novel compound, PTC258, was developed through the optimization of earlier leads and has demonstrated high potency. biorxiv.org In a phenotypic mouse model of FD, oral administration of PTC258 was shown to successfully rescue critical disease symptoms, including preventing the progressive gait ataxia and retinal degeneration that are hallmarks of the disease. nih.govbiorxiv.org This highlights the potential of thieno[3,2-b]pyridine derivatives as a systemic, orally available treatment to halt disease progression in individuals with FD. nih.govbiorxiv.org
Anti-inflammatory Activities (e.g., IκB Kinase (IKK) Complex Inhibition, Atypical Protein Kinase C (aPKC) Inhibition)
The thienopyridine scaffold has also been investigated for its anti-inflammatory properties. Certain protein kinases play a central role in inflammatory signaling pathways, and their inhibition represents a viable therapeutic approach for inflammatory diseases. google.com
Atypical Protein Kinase C (aPKC) Inhibition: The atypical PKC isoforms (ι and ζ) are involved in cell polarity and are considered attractive drug targets. researchgate.net Thieno[2,3-d]pyrimidine-based compounds have been identified as potent and selective inhibitors of aPKCs. researchgate.netresearchgate.net One such inhibitor, CRT0066854, was shown to effectively inhibit LLGL2 phosphorylation in cells and demonstrated the ability to prevent TNF-α induced NFκB activation, a key process in the inflammatory response. researchgate.netresearchgate.net While this research focused on the thieno[2,3-d]pyrimidine (B153573) isomer, related structures like thieno[3,2-b]pyridines are also being explored for their potential to inhibit kinases involved in inflammatory pathways. justia.com
IκB Kinase (IKK) Inhibition: The IKK complex is another critical mediator of the NF-κB signaling pathway. Patent literature suggests that furo[3,2-b]- and thieno[3,2-b]pyridin derivatives have been developed as potential inhibitors of IKKβ, indicating a role in treating inflammatory and autoimmune disorders. justia.com The ability of thienopyridines to inhibit such protein kinases suggests their utility in the treatment of conditions like arthritis and other inflammatory diseases. google.com
Antimicrobial and Antiviral Potential of Thienopyridine Derivatives
Derivatives of the thienopyridine core structure have demonstrated notable activity against various microbial and viral pathogens. researchgate.net
Antimicrobial Activity: Fused thienopyridine compounds have shown good antimicrobial effects against a range of pathogens. nih.gov For instance, certain tetrazolo[1,5-a]pyridine (B153557) and thienopyridine derivatives were active against bacteria such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli), as well as fungi like Aspergillus flavus (A. flavus). nih.gov
Antiviral Activity: The antiviral potential of thienopyridines is a promising area of research. conicet.gov.ar A study evaluating new thieno[2,3-b]pyridine derivatives against Mayaro virus (MAYV), an alphavirus, found that all tested compounds effectively reduced viral production at non-toxic concentrations. conicet.gov.arnih.gov One selected compound demonstrated a strong anti-MAYV effect by interfering with both early and late stages of the viral replication cycle. conicet.gov.ar Additionally, other thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their activity against Herpes Simplex Virus-1 (HSV-1). d-nb.info
Table 2: Antiviral Activity of Selected Thieno[2,3-b]pyridine Derivatives against HSV-1
| Compound | Concentration (µM) | Inhibition of HSV-1 Infection (%) | Source |
|---|---|---|---|
| 6a | 50 | ~86 | d-nb.info |
| 6b | 50 | Active (value not specified) | d-nb.info |
| 6e | 50 | Active (value not specified) | d-nb.info |
This table is interactive. Click on the headers to sort the data.
The mechanism of action for this antimicrobial activity may be linked to the ability of some thienopyridine derivatives to induce the release of nitric oxide, a molecule with known antimicrobial properties against bacteria, protozoa, and some viruses. researchgate.netconicet.gov.ar
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines |
| Pyridinethione |
| 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles |
| N3-arylmalonamides |
| PTC258 |
| Thieno[3,2-b]pyridin-7-amine (B12955) |
| Thieno[2,3-d]pyrimidines |
| CRT0066854 |
| Furo[3,2-b]pyridins |
| Tetrazolo[1,5-a]pyridines |
Other Pharmacological Activities of Related Thienopyridines (e.g., Antidiabetic, Antihypertensive, Osteogenic)
While the primary focus of research on thieno[3,2-b]pyridine derivatives has been in areas such as oncology and neurology, the broader class of thienopyridines has been investigated for a variety of other pharmacological activities. These include potential applications in managing diabetes, hypertension, and promoting bone growth. Although specific data on this compound for these activities is limited in publicly available research, studies on related thienopyridine isomers provide insight into the potential of this heterocyclic scaffold.
Antidiabetic Activity
Several studies have explored the potential of thienopyridine derivatives as antidiabetic agents. For instance, some thieno[2,3-b]pyridine derivatives have been noted for their antidiabetic activity. researchgate.netresearchgate.netnaturalspublishing.com A patent application also describes novel thienopyridine compounds with potential therapeutic applications for diabetes, among other conditions. google.com
One review highlights a thienopyridine derivative that could reduce fasting blood glucose and improve oral glucose tolerance. jchemrev.com The proposed mechanism for this compound involves the reduction of mRNA transcription levels of key gluconeogenic genes, such as glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK). jchemrev.com
To provide a clearer picture, the following table summarizes a key finding:
| Compound Class | Key Findings | Proposed Mechanism of Action | Reference |
| Thienopyridine derivative | Reduced fasting blood glucose; Improved oral glucose tolerance and pyruvate (B1213749) tolerance in db/db mice. | Reduction of mRNA transcription levels of gluconeogenic genes (G6Pase and PEPCK). | jchemrev.com |
Antihypertensive Activity
The cardiovascular effects of thienopyridine derivatives have also been a subject of investigation, with some compounds showing promise as antihypertensive agents. A study focusing on thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones revealed that several of these compounds are potent oral antihypertensive agents in spontaneously hypertensive rats (SHR). nih.gov
The antihypertensive effects of these compounds were compared to the vasodilator prazosin. nih.gov The most potent derivatives contained a [(2-methoxyphenyl)piperazinyl]ethyl moiety at the N-3 position and a hydrogen at the N-1 position. nih.gov These compounds were also evaluated for their alpha-blocking potency. nih.gov Additionally, a patent has been filed for nitric oxide-donating thienopyridine derivatives with potential antihypertensive activity. google.com
The table below details the antihypertensive activity of selected thienopyrimidinedione derivatives:
| Compound | Isomer | ED-50SBP (mg/kg, po) in SHR | Alpha-blocking ED50 (µg/kg, iv) in SHR | Reference |
| 3 | thieno[3,4-d]pyrimidine-2,4-dione derivative | 0.21 | 1.7 | nih.gov |
| 4 | thieno[3,2-d]pyrimidine-2,4-dione derivative | 0.19 | 2.1 | nih.gov |
| 5 | thieno[2,3-d]pyrimidine-2,4-dione derivative | 1.0 | 15.4 | nih.gov |
Osteogenic Activity
Certain thienopyridine derivatives have been identified as potential bone anabolic agents, suggesting their utility in treating conditions like osteoporosis. A study discovered that thieno[2,3-b]pyridine derivatives can enhance the alkaline phosphatase (ALPase) activity of ST2 cells, which is an indicator of osteoblastic differentiation. nih.gov The core structure of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) was found to be crucial for this activity. nih.gov
Further optimization of the C4-substituent on the thienopyridine ring showed that the introduction of cyclic amino groups improved the osteogenic activity. nih.gov In particular, N-phenyl-homopiperazine derivatives were potent enhancers of ALPase activity. nih.gov One such derivative, when administered orally to ovariectomized rats, led to significant improvements in areal bone mineral density. nih.gov The osteoblastogenic effects of thienopyridine derivatives are thought to be mediated through the inhibition of cyclin-dependent kinase 8 (CDK8). jst.go.jpjst.go.jp A patent application also supports the potential of thienopyridine derivatives in promoting osteogenesis. google.com
The following table summarizes the findings on a notable osteogenic thienopyridine derivative:
| Compound | Key Findings | In Vivo Effect | Reference |
| 3-amino-4-(4-phenyl-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide (15k) | Strong enhancer of ALPase activity in ST2 cells. | Statistically significant improvements in areal bone mineral density in ovariectomized rats at a dosage of 10 mg/kg/day. | nih.gov |
Computational and Theoretical Investigations of Thieno 3,2 B Pyridine Based Systems
Molecular Docking Analysis of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interactions between thieno[3,2-b]pyridine (B153574) derivatives and their biological targets.
Research on thieno[3,2-b]pyridine-based compounds has utilized molecular docking to elucidate their binding modes with various protein kinases, which are key regulators of cellular processes. researchgate.netnih.gov For instance, docking studies have shown that the thieno[3,2-b]pyridine core can have weak interactions with the hinge region of kinases, allowing for diverse binding modes that maintain high selectivity across the kinome. researchgate.netnih.gov This is exemplified by isomers that, despite sharing the same core, exhibit profoundly different binding orientations, anchoring into the back pocket of the kinase. researchgate.netnih.gov
In the context of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅) negative allosteric modulators (NAMs), molecular docking has been pivotal in the structure-activity relationship (SAR) studies of thieno[3,2-b]pyridine-5-carboxamide derivatives. acs.orgnih.gov These studies have explored various core isosteres, leading to the identification of potent and brain-penetrant compounds. acs.orgnih.gov
Furthermore, docking analyses have been performed on pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines, revealing that the antitumor activity of these compounds is largely dependent on the nature of the amine fragments. researchgate.netnih.gov Similarly, for thieno[2,3-b]pyridine (B153569) derivatives targeting the colchicine (B1669291) binding site in tubulin and the adenosine (B11128) A₂A receptor, molecular modeling has suggested that the A₂A receptor is a more plausible target due to stronger predicted binding. nih.gov
The following table summarizes the results of molecular docking studies for various thieno[3,2-b]pyridine derivatives:
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful in drug design.
For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives acting as inhibitors of Lysine-Specific Demethylase 1 (LSD1), 3D-QSAR models have been developed. preprints.orgrsc.orgnih.gov These models have demonstrated good statistical significance and predictive power, with high q², r², and r²_pred values. tandfonline.comnih.gov For example, one study reported a CoMFA model with a q² of 0.783 and an r² of 0.944, and a CoMSIA model with a q² of 0.728 and an r² of 0.982. rsc.orgnih.gov The contour maps generated from these models provide insights into the structural features that are favorable or unfavorable for biological activity, guiding the design of new, more potent inhibitors. preprints.orgrsc.orgnih.gov
In another study on thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of Protein Kinase C theta (PKC-θ), a receptor-induced 3D-QSAR model was developed. researchgate.netnih.govbenthamdirect.com This model, which utilized a docking-based alignment, also showed good predictive ability and helped to explore the essential amino acid residues involved in binding and the structural requirements for the ligands. researchgate.netnih.govbenthamdirect.com The QSAR study of antihyperlipaemic thieno[3,2-d]pyrimidin-4(3H)-ones indicated that the electronic nature of the substituents at the 2-position had a positive influence on the biological activity, while lipophilic and steric parameters were not significant. nih.gov
The following table presents the statistical parameters of some 3D-QSAR models developed for thienopyridine derivatives:
Conformational Analysis and Molecular Dynamics Simulations of Derivatives
Conformational analysis and molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their complexes. These methods provide insights into the stability of ligand-receptor interactions and the conformational changes that occur upon binding.
MD simulations have been employed to supplement molecular docking and 3D-QSAR studies of thieno[3,2-b]pyrrole derivatives as LSD1 inhibitors. tandfonline.comnih.gov These simulations, often run for durations such as 100 nanoseconds, help to validate the binding modes predicted by docking and to calculate the binding free energy, providing a more accurate estimation of the binding affinity. tandfonline.comnih.gov For newly designed LSD1 inhibitors based on the thieno[3,2-b]pyrrole-5-carboxamide scaffold, MD simulations have been used to explore their possible binding modes and to confirm the crucial role of specific amino acid residues, such as Asn535, in stabilizing the inhibitors. preprints.orgrsc.orgnih.gov
A study on 4-hydroxy-3-[2-oxo-3-(thieno[3,2-b]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine involved Replica Exchange Molecular Dynamics (REMD) simulations to explore its bioactive conformational ensemble. irbbarcelona.org These simulations were performed in an explicit solvent model to provide a detailed understanding of the compound's conformational landscape. irbbarcelona.org
Electronic Structure and Aromaticity Calculations (e.g., NICS Calculations)
Electronic structure calculations provide fundamental information about the distribution of electrons in a molecule, which influences its reactivity and properties. Aromaticity, a key concept in organic chemistry, can be quantified using methods like Nucleus-Independent Chemical Shift (NICS) calculations.
NICS calculations have been performed on thienonaphtho[bc]pyridines and thienonaphtho[bc]quinolines to assess their aromaticity. rsc.orgrsc.org These studies revealed that all the investigated compounds exhibit a global diatropic ring current, with variations in current density along the molecular edges. The position of the sulfur atom was found to influence the strength of the ring currents, while the position of the nitrogen atom had a negligible effect on the NICS values of the central naphthalene (B1677914) unit. rsc.orgrsc.org
Predictive Modeling for Bioavailability and Drug-Likeness
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties and drug-likeness is a critical step in the drug discovery process. Computational models are widely used to predict these properties for new chemical entities.
For newly designed thieno[3,2-b]pyrrole-5-carboxamide derivatives, ADME and bioavailability predictions have been carried out. preprints.orgrsc.orgnih.gov These predictions are valuable for prioritizing compounds for further experimental evaluation. Similarly, for a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, physicochemical and pharmacokinetic properties were predicted using online tools like SwissADME. japsonline.com The results indicated that these compounds generally adhered to Lipinski's and Veber's rules, suggesting potential for oral bioavailability. japsonline.com The bioavailability radar, which provides a visual representation of drug-likeness based on several physicochemical properties, has also been used to evaluate these compounds. japsonline.com
In a study of thieno[2,3-b]pyridine derivatives as potential ligands for adenosine A₁ receptors, in silico evaluation raised some concerns about the bioavailability of one of the lead compounds, although it performed well in drug-likeness tests. nih.gov
The following table lists some of the compound names mentioned in this article:
Applications in Materials Science and Other Fields
Development of Conductive Polymers and Organic Semiconductors
The thieno[3,2-b]pyridine (B153574) core is a component of research into advanced electronic materials. While direct applications of Thieno[3,2-b]pyridin-5-amine in conductive polymers are not extensively documented in available research, the foundational scaffold and its derivatives are of significant interest in the field of organic electronics.
Thieno[3,2-b]thiophene derivatives, which share the core thiophene (B33073) ring structure, are utilized in organic semiconductors and can exhibit notable charge-carrier mobility. The introduction of a pyridine (B92270) nitrogen into the fused ring system, as seen in the thieno[3,2-b]pyridine scaffold, alters the electronic properties. For instance, a related compound, thieno[3,2-b]pyrazin-7-amine, is noted as a π-conjugated building block for organic light-emitting diode (OLED) materials and semiconductor research. chemshuttle.com Furthermore, research into molecular electronic devices has involved the synthesis of related structures like 5-pyridin-2-yl-thieno[3,2-b]pyridine. diva-portal.org These examples underscore the potential of the core structure in organic electronics, though specific research detailing the polymerization or semiconductor properties of this compound remains limited.
Utility as Building Blocks for Advanced Functional Materials
The Thieno[3,2-b]pyridine scaffold is a versatile building block for creating more complex and functional molecules. Its derivatives are frequently used as intermediates in the synthesis of materials for medicinal chemistry and materials science.
Thieno[3,2-b]pyridine-5-carboxylic acid, a closely related compound, is considered a critical intermediate for developing complex molecules. The scaffold's utility is further demonstrated by the synthesis of Thieno[3,2-b]pyridine-5-carboxamide derivatives, which have been used as a core replacement in the development of novel therapeutic agents. nih.gov The ability to use the thieno[3,2-b]pyridine core as a template is a recurring theme in research. nih.gov For example, isomers such as 4-Methylthieno[2,3-b]pyridin-3-amine are also employed as foundational structures for synthesizing more complex heterocyclic compounds. This adaptability makes the thieno[3,2-b]pyridine framework, including derivatives at the 5-position like the target amine, a valuable component in the synthetic chemist's toolkit for creating advanced functional materials.
Table 1: Examples of Thieno[3,2-b]pyridine Derivatives as Building Blocks This table is interactive. Click on the headers to sort.
| Derivative | Application Area | Reference |
|---|---|---|
| Thieno[3,2-b]pyridine-5-carboxylic acid | Intermediate in materials science | |
| Thieno[3,2-b]pyridine-5-carboxamide | Core scaffold for medicinal chemistry | nih.gov |
| 4-Methylthieno[2,3-b]pyridin-3-amine | Synthesis of complex heterocycles |
Exploration in Diagnostic Tool Development
The unique structure of the thieno[3,2-b]pyridine scaffold lends itself to the development of specialized chemical tools for biological and diagnostic applications. While direct studies on this compound for diagnostics are not prominent, research on the parent scaffold and its isomers highlights this potential.
Derivatives of the thieno[3,2-b]pyridine scaffold have been successfully used to create highly selective chemical probes for protein kinases. nih.gov Such probes are essential tools in biological research and can form the basis of future diagnostic assays. These inhibitors are noteworthy because they are ATP-competitive but not ATP-mimetic, anchoring at the kinase's back pocket, which can confer high selectivity. nih.gov Research into isomers, such as thieno[2,3-b]pyridine (B153569) amine derivatives, has also been conducted to evaluate their inhibitory activity against cholinesterases, enzymes linked to Alzheimer's disease. researchgate.net This line of inquiry points to the scaffold's potential in designing molecules for neurodegenerative disease research and diagnostics.
Applications in Agrochemical Formulations (e.g., Pesticides, Herbicides)
The exploration of thienopyridine derivatives extends to the field of agricultural science, although specific data on this compound is sparse. Research on related isomers and derivatives indicates the scaffold's potential for developing new agrochemicals. For instance, 4-Methylthieno[2,3-b]pyridin-3-amine, an isomer of the target compound, is noted for its use in the development of agrochemicals. Similarly, another derivative, 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine, is also linked to agrochemical research. smolecule.com These findings suggest that the broader class of thienopyridines is of interest to the agrochemical industry, even though specific applications for this compound have not been detailed in the available literature.
Future Research Directions and Translational Perspectives
Expansion of Synthetic Methodologies for Diversified Analogues of Thieno[3,2-b]pyridin-5-amine
The generation of diverse analogues of this compound is crucial for exploring the full therapeutic potential of this scaffold. Current synthetic strategies often begin with accessible starting materials, such as various nitriles, which undergo a series of reactions to construct the core thienopyridine structure. acs.orgnih.gov Methodologies involving the synthesis of ester intermediates that are subsequently hydrolyzed and subjected to amide formation have also been employed. acs.orgnih.gov
Future efforts in synthetic chemistry should focus on developing more efficient and versatile routes to access a wider array of substituted this compound analogues. This includes the exploration of novel catalytic systems and reaction conditions to introduce chemical diversity at various positions of the heterocyclic core. ijpsonline.com For instance, the development of one-pot synthesis procedures and the use of microwave-assisted organic synthesis could accelerate the generation of compound libraries for high-throughput screening. researchgate.net The ability to readily modify the scaffold will enable a systematic investigation of structure-activity relationships (SAR) and structure-property relationships, which is essential for optimizing potency, selectivity, and pharmacokinetic profiles.
Identification of Novel Biological Targets and Therapeutic Applications for the Scaffold
The thieno[3,2-b]pyridine (B153574) scaffold has already demonstrated its utility as a template for inhibitors of underexplored protein kinases, such as Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases. nih.gov Derivatives of this scaffold have also been identified as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), with potential applications in neurological disorders. acs.orgnih.govnih.gov Furthermore, certain thieno[3,2-b]pyridine derivatives have shown promise as inhibitors of c-Met and VEGFR2 tyrosine kinases, which are implicated in cancer. researchgate.net
Future research should aim to broaden the scope of biological targets for the this compound scaffold. High-throughput screening campaigns against diverse panels of enzymes and receptors could uncover novel activities. acs.org Given the structural similarities to other biologically active heterocyclic systems, there is potential for thieno[3,2-b]pyridine derivatives to modulate targets involved in a wide range of diseases, including inflammatory conditions, infectious diseases, and other central nervous system disorders. mdpi.com For example, the thieno[3,2-b]pyridinone scaffold has been identified as a promising chemotype for the development of anti-tuberculosis agents by targeting the NADH-dependent enoyl-acyl carrier protein reductase (InhA). nih.gov
Advanced Computational Drug Design and Discovery Approaches
Computational methods are poised to play an increasingly significant role in the discovery and optimization of this compound-based therapeutics. Molecular docking and structure-based drug design, guided by X-ray crystal structures of the scaffold in complex with its targets, can provide critical insights into the molecular interactions driving binding and selectivity. nih.gov These computational models can be used to predict the binding modes of novel analogues and to prioritize compounds for synthesis and biological evaluation. acs.org
Scaffold-hopping exercises, a computational technique, have already proven successful in identifying the thieno[3,2-b]pyridine core as a viable replacement for other heterocyclic systems, leading to the discovery of potent mGlu5 NAMs. acs.orgnih.gov Future computational work should focus on the development of more accurate scoring functions and the application of machine learning and artificial intelligence algorithms to predict biological activity and pharmacokinetic properties. These advanced in silico approaches can accelerate the design-make-test-analyze cycle and facilitate the discovery of drug candidates with improved profiles.
Integration into Novel Drug Delivery Systems (e.g., Magnetoliposomes for Antitumor Applications)
The therapeutic efficacy of this compound derivatives can be enhanced through their incorporation into advanced drug delivery systems. One promising approach involves the use of magnetoliposomes, which are liposomes entrapping superparamagnetic nanoparticles. researchgate.net This technology allows for the targeted delivery of the therapeutic agent to the tumor site through the application of an external magnetic field. researchgate.net
Research has demonstrated the successful encapsulation of antitumor thieno[3,2-b]pyridin-7-arylamine derivatives into magnetoliposomes composed of superparamagnetic manganese ferrite (B1171679) nanoparticles, with high encapsulation efficiencies. researchgate.net These drug-loaded magnetoliposomes exhibited significant growth inhibition in several human tumor cell lines. researchgate.net This dual-modality approach, combining chemotherapy with the potential for magnetic hyperthermia, represents a significant area for future investigation. researchgate.net Further research is warranted to optimize the formulation of these nanocarriers and to evaluate their in vivo efficacy and safety for various cancer types.
Elucidation of Comprehensive Pharmacological Profiles and Mechanistic Insights
A thorough understanding of the pharmacological properties and mechanism of action of this compound derivatives is essential for their successful translation into clinical use. While some derivatives have shown promising potency and central nervous system penetration, a comprehensive assessment of their absorption, distribution, metabolism, and excretion (ADME) properties is required. acs.orgnih.gov
Q & A
Q. What are the common synthetic routes for Thieno[3,2-b]pyridin-5-amine, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via cyclization or substitution reactions. For example, thienopyridine scaffolds can be formed by reacting precursors like 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with chloroacetone or ethyl chloroacetate under reflux conditions (90–100°C). Key parameters for yield optimization include:
- Temperature control : Higher temperatures (>90°C) promote cyclization but may require inert atmospheres to prevent decomposition .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) can accelerate ring closure.
- Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of thienopyridine derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, NH₂ protons resonate at δ 5.8–6.2 ppm in DMSO-d₆ .
- X-ray crystallography : Resolves bond angles and torsional strain, as demonstrated in N-(4-chlorophenyl) derivatives (e.g., C–N bond angles ≈ 120°) .
- Elemental analysis : Validates empirical formulas (e.g., C₇H₆N₂S for this compound) .
Advanced Research Questions
Q. How can researchers evaluate the antimicrobial efficacy of this compound derivatives?
Antimicrobial assays involve:
- Microbial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungal species (e.g., C. albicans).
- Minimum Inhibitory Concentration (MIC) : Serial dilutions (0.5–128 µg/mL) in broth microdilution assays. Derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced activity (MIC ≈ 8 µg/mL) .
- Mechanistic studies : Time-kill curves and membrane permeability assays (via propidium iodide uptake) .
Q. How can structural discrepancies in crystallographic data for thienopyridine derivatives be resolved?
- Alternative syntheses : Reproducing derivatives with varying substituents (e.g., methyl vs. trifluoromethyl) to validate bond-length consistency .
- DFT calculations : Compare experimental X-ray data (e.g., C–S bond length ≈ 1.75 Å) with computational models .
- Multi-technique validation : Cross-referencing NMR, IR, and mass spectrometry to confirm tautomeric forms .
Q. What role does the electronic structure of this compound play in organic semiconductors?
- Charge transport : The π-conjugated thienopyridine core enables hole mobility (µh ≈ 0.1–1 cm²/V·s) in organic field-effect transistors (OFETs).
- Bandgap tuning : Electron-deficient substituents (e.g., Cl, CF₃) reduce HOMO-LUMO gaps (≈3.2 eV), enhancing conductivity .
- Stability studies : Accelerated aging under UV light and humidity (85°C/85% RH) assesses degradation pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data in thienopyridine derivatives?
- Dose-response curves : Ensure linearity (R² > 0.95) across triplicate experiments to rule out false positives.
- Cytotoxicity controls : Compare IC₅₀ values against mammalian cell lines (e.g., HEK293) to confirm selectivity .
- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., thieno[2,3-d]pyrimidines) to identify SAR trends .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to mitigate batch-to-batch variability .
- Data transparency : Share raw crystallographic files (CIF) and NMR spectra in supplementary materials .
- Ethical compliance : Adhere to OECD guidelines for antimicrobial testing to ensure ecological safety .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
